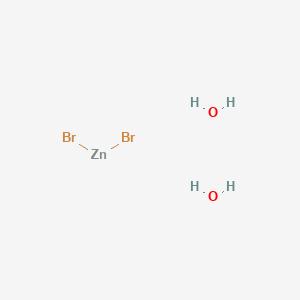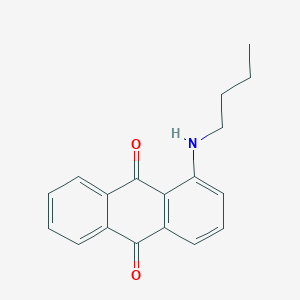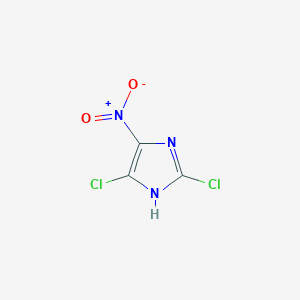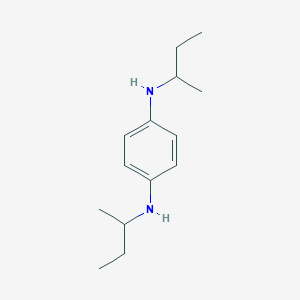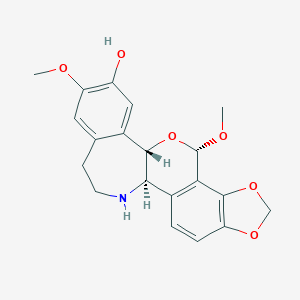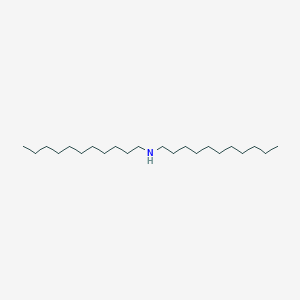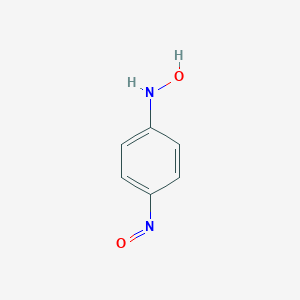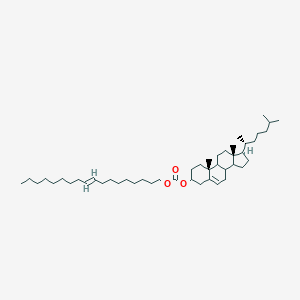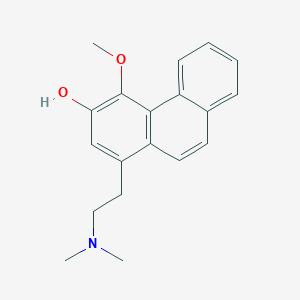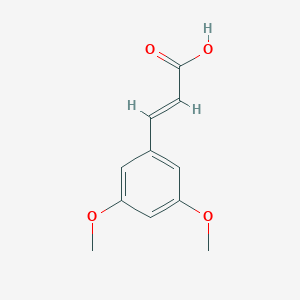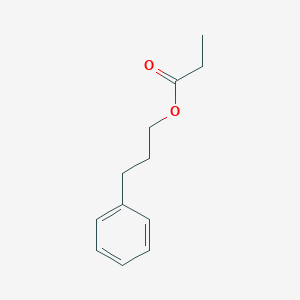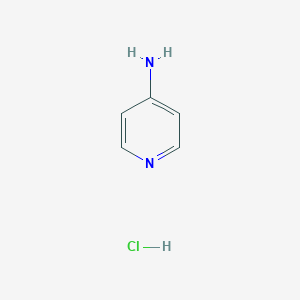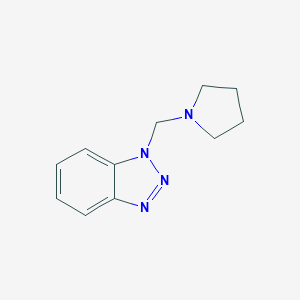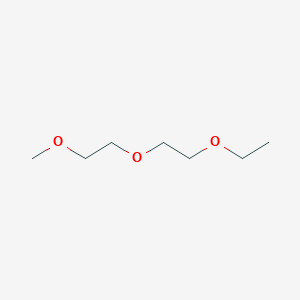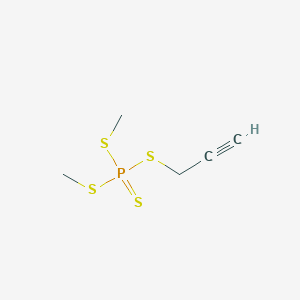
Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester, also known as malathion, is a widely used organophosphate insecticide. It is commonly used in agriculture to control pests on crops such as fruits, vegetables, and cotton. Malathion is also used in public health programs to control mosquito populations that can carry diseases such as malaria and West Nile virus. In
科学的研究の応用
Malathion has been extensively studied for its insecticidal properties. It is commonly used in laboratory experiments to control insect populations and study their behavior and physiology. Malathion has also been used in field studies to assess its efficacy in controlling pest populations on crops.
作用機序
Malathion acts as an acetylcholinesterase inhibitor, which means that it interferes with the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting its breakdown, Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester causes an accumulation of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect.
生化学的および生理学的効果
Malathion has been shown to have a range of biochemical and physiological effects on insects. It can affect their feeding behavior, reproduction, and development. Malathion has also been shown to have toxic effects on non-target organisms, such as bees, fish, and birds.
実験室実験の利点と制限
Malathion is a widely used insecticide that is readily available and relatively inexpensive. It is also effective at controlling a wide range of insect pests. However, Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester is highly toxic and can have negative effects on non-target organisms. Therefore, it is important to use caution when handling and disposing of Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester in laboratory experiments.
将来の方向性
There are several future directions for research on Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester. One area of focus is the development of more environmentally friendly insecticides that are less toxic to non-target organisms. Another area of research is the study of the long-term effects of exposure to Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester on human health. Additionally, there is a need for further research on the mechanisms of resistance to Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester in insect populations, as well as the development of strategies to combat resistance.
合成法
Malathion is synthesized by reacting dimethyl phosphorochloridothioate with propargyl alcohol in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final product, Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester. The synthesis of Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester is relatively simple and can be performed on a large scale, making it a cost-effective insecticide.
特性
CAS番号 |
17118-79-5 |
|---|---|
製品名 |
Phosphorotetrathioic acid, S,S-dimethyl S-(prop-2-ynyl) ester |
分子式 |
C5H9PS4 |
分子量 |
228.4 g/mol |
IUPAC名 |
bis(methylsulfanyl)-prop-2-ynylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H9PS4/c1-4-5-10-6(7,8-2)9-3/h1H,5H2,2-3H3 |
InChIキー |
IYIGEFYDEYKIBE-UHFFFAOYSA-N |
SMILES |
CSP(=S)(SC)SCC#C |
正規SMILES |
CSP(=S)(SC)SCC#C |
その他のCAS番号 |
17118-79-5 |
同義語 |
Dimethyl(2-propynyl) =phosphorotetrathioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



